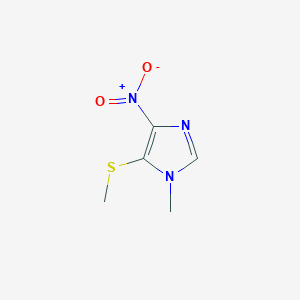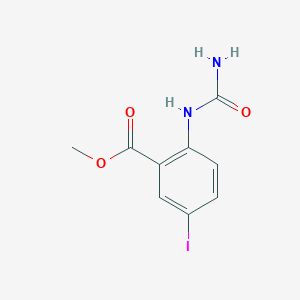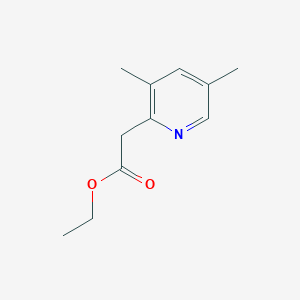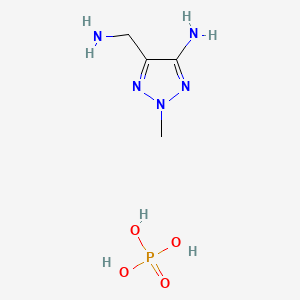
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a triazole ring substituted with an aminomethyl group and a methyl group, along with a phosphoric acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid typically involves the formation of the triazole ring followed by the introduction of the aminomethyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an azide with an alkyne in the presence of a copper catalyst can yield the triazole ring. Subsequent functionalization with aminomethyl and methyl groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the triazole ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a range of functionalized triazoles with different chemical properties.
Scientific Research Applications
5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases that involve specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and specific reactivity.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Aminomethyl)-2-methyltriazol-4-amine;phosphoric acid include other triazole derivatives with different substituents, such as:
- 5-(Aminomethyl)-2-furancarboxylic acid
- 2,5-bis(aminomethyl)furan
- 5-(Hydroxymethyl)furfural
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where these properties are desired, such as in the development of new materials and pharmaceuticals.
Properties
CAS No. |
50533-66-9 |
|---|---|
Molecular Formula |
C4H12N5O4P |
Molecular Weight |
225.14 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methyltriazol-4-amine;phosphoric acid |
InChI |
InChI=1S/C4H9N5.H3O4P/c1-9-7-3(2-5)4(6)8-9;1-5(2,3)4/h2,5H2,1H3,(H2,6,8);(H3,1,2,3,4) |
InChI Key |
CVRRDBSCESVZDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(C(=N1)N)CN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)
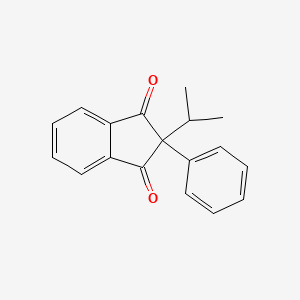
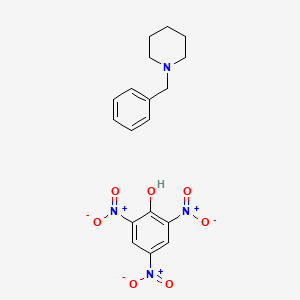
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
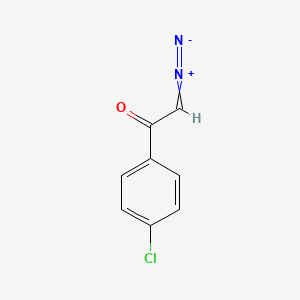

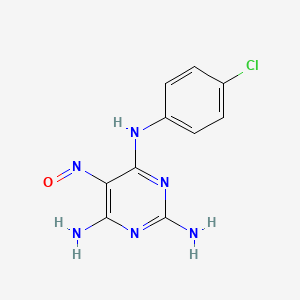
![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
